molecular formula C14H9F2NO3 B12622233 3-Benzamido-2,6-difluorobenzoic acid CAS No. 917923-95-6

3-Benzamido-2,6-difluorobenzoic acid

Cat. No.: B12622233
CAS No.: 917923-95-6
M. Wt: 277.22 g/mol
InChI Key: HVJPURBHKJJRHD-UHFFFAOYSA-N
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Description

Significance and Research Context of Fluorinated Benzoic Acid Derivatives

Fluorinated benzoic acid derivatives are a class of compounds that have seen a surge in interest within medicinal chemistry and materials science. mdpi.com The introduction of fluorine atoms into an organic molecule can profoundly alter its physicochemical properties. researchgate.net These changes can include increased metabolic stability, enhanced bioavailability, and altered acidity (pKa), all of which are critical parameters in drug design. mdpi.com

The high electronegativity of fluorine can influence the electron distribution within the molecule, potentially leading to stronger interactions with biological targets. mdpi.com For instance, the 2,6-difluorobenzamide (B103285) motif is a key feature in a class of allosteric inhibitors of the FtsZ protein, a target for antibacterial agents. mdpi.com The fluorine atoms in these molecules have been shown to be crucial for their activity. mdpi.com

Furthermore, fluorinated benzoic acids serve as versatile building blocks in organic synthesis. They are used as precursors for more complex molecules with applications in pharmaceuticals and agrochemicals. ekb.eguzh.ch For example, 2,6-difluorobenzoic acid is a known degradation product of the insecticide diflubenzuron (B1670561) and is used in the synthesis of other biologically active compounds. uzh.chsigmaaldrich.com

Historical Trajectory and Evolution of Research on Related N-Benzoyl Anthranilic Acid Analogues

The research into N-benzoyl anthranilic acid analogues has a rich history rooted in the development of non-steroidal anti-inflammatory drugs (NSAIDs). benthamdirect.comsciepub.com Anthranilic acid itself, or 2-aminobenzoic acid, has long been recognized as a valuable scaffold in medicinal chemistry. ekb.egnih.govijpsjournal.com The N-phenyl anthranilic acid core is the key pharmacophore in fenamic acid-derived NSAIDs. benthamdirect.com

Early research focused on the analgesic, anti-inflammatory, and antipyretic properties of these compounds. sciepub.comsciepub.com Mefenamic acid, a well-known NSAID, is an N-arylanthranilic acid, highlighting the therapeutic importance of this structural class. sciepub.com Over the decades, research has evolved from simple derivatives to more complex analogues with a wide range of biological activities. nih.govresearchgate.net

More recent investigations have explored the potential of N-benzoyl anthranilic acid derivatives as anticancer agents, antivirals, and inhibitors of various enzymes. ekb.egnih.gov For example, certain N-benzoyl anthranilic acid derivatives have been identified as selective inhibitors of aldo-keto reductase AKR1C3, an important target in cancer therapy. nih.gov This demonstrates a significant expansion from their original application as anti-inflammatory agents to a much broader therapeutic landscape. nih.govresearchgate.net

Overview of Current Academic Interest and Research Gaps Pertaining to 3-Benzamido-2,6-difluorobenzoic acid

While the broader classes of fluorinated benzoic acids and N-benzoyl anthranilic acid analogues are well-represented in the scientific literature, specific research focused solely on this compound appears to be limited. The primary context in which this compound is mentioned is as a chemical intermediate. A typical synthesis route involves the nitration of 2,6-difluorobenzoic acid, followed by reduction of the nitro group to an amine, and subsequent acylation with benzoyl chloride to yield the final product. The precursor, 3-amino-2,6-difluorobenzoic acid, is noted for its use in pharmaceutical and agrochemical synthesis.

The current academic interest in compounds with similar structural motifs suggests potential, yet unexplored, applications for this compound. Given that N-benzoyl anthranilic acid derivatives are being investigated as enzyme inhibitors, it is plausible that this compound could exhibit interesting biological activity. The presence of the difluoro substitution pattern, known to enhance the biological activity in other systems, further supports this hypothesis. mdpi.com

A significant research gap exists in the biological evaluation of this compound. There is a lack of published studies on its potential as a therapeutic agent or its specific interactions with biological targets. Future research could focus on screening this compound for various biological activities, particularly in areas where its structural analogues have shown promise, such as in the development of novel anti-inflammatory or anticancer agents. Furthermore, the synthesis of a library of derivatives based on the this compound scaffold could lead to the discovery of new lead compounds in drug discovery programs.

Properties

CAS No.

917923-95-6

Molecular Formula

C14H9F2NO3

Molecular Weight

277.22 g/mol

IUPAC Name

3-benzamido-2,6-difluorobenzoic acid

InChI

InChI=1S/C14H9F2NO3/c15-9-6-7-10(12(16)11(9)14(19)20)17-13(18)8-4-2-1-3-5-8/h1-7H,(H,17,18)(H,19,20)

InChI Key

HVJPURBHKJJRHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C(=C(C=C2)F)C(=O)O)F

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Chemo- and Regioselective Synthesis of 3-Benzamido-2,6-difluorobenzoic acid

Achieving the specific arrangement of functional groups in this compound—a benzamido group at the C3 position flanked by two fluorine atoms at C2 and C6—necessitates highly selective synthetic methods.

Exploration of Suzuki-Miyaura Coupling Strategies for Benzoic Acid Precursors

The Suzuki-Miyaura coupling is a powerful and versatile transition metal-catalyzed reaction for forming carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org While not directly used to form the final amide bond, this strategy is instrumental in constructing complex aryl precursors that may not be readily available.

For the synthesis of precursors to this compound, a Suzuki-Miyaura reaction could be employed to build the core substituted benzene (B151609) ring. For instance, a di-halo-nitro-benzene derivative could be coupled with a boronic acid or ester containing a protected carboxyl group. The reaction's success often depends on the choice of catalyst, ligands, and base, with modern catalysts allowing for the coupling of even challenging substrates like aryl chlorides under mild conditions. libretexts.orgnih.gov The use of bulky, electron-rich phosphine (B1218219) ligands can significantly improve reactivity and yields. nih.gov Milder conditions developed for nitrogen-rich heterocycles, using lower catalyst loadings and temperatures, further highlight the reaction's adaptability. mit.edu

Key Features of Suzuki-Miyaura Coupling for Precursor Synthesis

FeatureDescriptionReference
Catalytic Cycle Involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org
Substrate Scope Broadly applicable to aryl, vinyl, and alkyl halides and boronic acids. Modified conditions can accommodate less reactive aryl chlorides. libretexts.org
Catalyst Systems Typically Pd(0) complexes. Ligands like SPhos and XPhos are effective for coupling with a variety of aryl chlorides. nih.gov
Reaction Conditions Often requires a base (e.g., K₂CO₃, K₃PO₄) and is tolerant of aqueous conditions, making it relatively robust. nih.govmit.edu

Amidation Reactions and Mechanistic Insights into Benzamide (B126) Formation

The final and defining step in the synthesis of this compound is the formation of the benzamide linkage. This is achieved through an amidation reaction, typically by coupling the precursor 3-amino-2,6-difluorobenzoic acid with a benzoylating agent.

The classical approach involves reacting the amine with benzoyl chloride in the presence of a base (the Schotten-Baumann reaction). brazilianjournals.com.br The mechanism is a nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the benzoyl chloride. scribd.com This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group to yield the stable amide. scribd.com

Alternatively, direct amidation using benzoic acid can be performed. This method is more atom-economical but requires activation of the carboxylic acid, often with coupling reagents like carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., HATU). ucl.ac.uk However, these stoichiometric activators generate significant chemical waste. ucl.ac.uknih.gov

Mechanistic studies, including computational calculations, have provided deeper insights into the photodissociation dynamics of simple amides like benzamide, characterizing the electronic states that govern bond cleavage, though the thermal formation mechanism is more relevant to its synthesis. nih.gov

Strategic Incorporation of Fluorine Atoms in Benzoic Acid Scaffolds

The presence of two fluorine atoms ortho to the carboxylic acid group is a key structural feature. The synthesis of the core scaffold, 2,6-difluorobenzoic acid, is a common starting point. One industrial method involves the hydrolysis of 2,6-difluorobenzonitrile, often using sodium hydroxide (B78521) in water under heat and pressure. chemicalbook.com

More general strategies for introducing fluorine onto an aromatic ring include:

Nucleophilic Aromatic Substitution (SₙAr): In activated systems, a leaving group (like -Cl or -NO₂) can be displaced by a fluoride (B91410) ion source. The Halex reaction is a prominent example. researchgate.net

Electrophilic Fluorination: Reagents like Selectfluor® can be used with a transition-metal catalyst (e.g., palladium) to directly fluorinate C-H bonds. This method often requires a directing group to achieve regioselectivity. researchgate.net

Sandmeyer-type Reactions: The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from an aniline (B41778) precursor, is a classic method for introducing a single fluorine atom. researchgate.net

Recent advances have focused on late-stage fluorination, which allows for the introduction of fluorine into complex molecules at a later point in the synthetic sequence, a highly valuable tool in medicinal chemistry. researchgate.netnih.gov

Green Chemistry Principles and Sustainable Synthesis Routes

The chemical industry's increasing focus on sustainability has driven the development of greener synthetic methods that minimize waste, reduce energy consumption, and avoid hazardous solvents. sciepub.comchemmethod.com

Solvent-Free and Aqueous-Phase Synthetic Approaches

Traditional organic reactions often rely on volatile and toxic organic solvents. Green alternatives for the amidation step focus on using water as a solvent or eliminating the solvent entirely.

Aqueous-Phase Synthesis: The Schotten-Baumann reaction is inherently green as it can be performed in an aqueous environment. brazilianjournals.com.br More modern approaches utilize surfactants like TPGS-750-M in water. This surfactant forms micelles that act as nanoreactors, allowing the reaction between water-insoluble amines and acyl chlorides to proceed with high efficiency, often with a simple extraction or filtration workup. acs.org

Solvent-Free Synthesis: Amidation reactions can be performed under solvent-free conditions, for example, by reacting an amine with an enol ester like vinyl benzoate (B1203000) under neat conditions. tandfonline.comtandfonline.com This approach is highly efficient and simplifies product isolation, which can often be achieved by simple crystallization. tandfonline.com

Catalytic Methodologies for Enhanced Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. ucl.ac.uk Traditional amidation using stoichiometric activating agents suffers from poor atom economy. nih.gov

Catalytic direct amidation, which couples a carboxylic acid and an amine directly with the removal of only water, represents a significant improvement. sciepub.com

Comparison of Catalytic Amidation Methods

Catalyst SystemDescriptionAdvantagesReference
Boric Acid A simple, inexpensive, and low-toxicity catalyst. It is proposed to form a mixed anhydride (B1165640) with the carboxylic acid, which is the active acylating agent.Low cost, environmentally benign, simple procedure. sciepub.comsciepub.com
Zirconium Catalysts Lewis acidic ionic liquids immobilized on supports like diatomite earth (diatomite earth@IL/ZrCl₄) can catalyze direct amidation, often enhanced by ultrasonic irradiation.Reusable catalyst, rapid reaction times, high yields, mild conditions. researchgate.net
Ruthenium Catalysts Ruthenium complexes can catalyze the amidation of carboxylic acids with amines using alkynes as activating agents. The only byproducts are volatile compounds like acetaldehyde.High atom economy, broad applicability, one-pot protocol. researchgate.netnih.gov
Heterogeneous Acid Catalysts Materials like H-Montmorillonite clay can effectively catalyze the amidation of arylamines with isopropenyl esters.Inexpensive, readily available, reusable catalyst with high yields. nih.gov

These catalytic methods circumvent the need for wasteful activating agents, aligning with the goals of sustainable chemistry and providing more efficient pathways for the synthesis of complex amides like this compound. ucl.ac.uk

Derivatization Strategies and Analogue Synthesis

Derivatization of this compound is a key strategy to modulate its physicochemical and biological properties. The presence of three key functional regions—the difluorinated phenyl ring, the carboxylic acid group, and the benzamido group—offers multiple avenues for chemical modification.

The carboxylic acid group of this compound is a prime target for derivatization to esters and amides. These modifications are crucial for structure-property relationship (SPR) studies as they can significantly impact the compound's solubility, membrane permeability, and interactions with biological targets.

Ester Synthesis:

Esterification of this compound can be achieved through various established methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the equilibrium towards the product. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents can be employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of an active ester intermediate that readily reacts with an alcohol. nih.gov A novel and green method for esterification utilizes potassium hexafluorophosphate (B91526) (KPF6) as a promoter, which has been shown to be effective for a wide range of carboxylic acids and alcohols. nih.gov

Amide Synthesis:

The synthesis of amide derivatives from this compound is another critical derivatization strategy. Similar to esterification, direct amidation can be challenging and often requires the activation of the carboxylic acid. Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and carbodiimides are frequently used to facilitate the reaction between the carboxylic acid and an amine. mdpi.com These methods are generally high-yielding and compatible with a wide range of amines, allowing for the introduction of diverse functionalities. mdpi.com

Table 1: Common Reagents for Ester and Amide Synthesis
Derivative TypeReagent ClassSpecific ExamplesGeneral Conditions
EstersAcid CatalystsH₂SO₄, p-TsOHReflux with alcohol, water removal
Coupling AgentsDCC/DMAP, EDC/DMAPRoom temperature, inert solvent
Green PromotersKPF₆Mild conditions, wide substrate scope nih.gov
AmidesCoupling AgentsHATU, HOBt, DCC, EDCRoom temperature or gentle heating, inert solvent

The benzamido moiety of this compound offers another site for synthetic modification. Altering the substituents on the benzoyl group can have a profound impact on the electronic properties and conformation of the entire molecule, thereby influencing its reactivity and biological interactions.

Substituents on the phenyl ring of the benzamido group can be varied to include electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, halo). These modifications can be introduced by starting with a substituted benzoic acid which is then coupled with 3-amino-2,6-difluorobenzoic acid.

Structure-activity relationship studies on related 2,6-difluorobenzamide (B103285) derivatives have demonstrated that modifications at the 3-position of the difluorinated ring with various alkoxy groups can significantly enhance biological activity. nih.govresearchgate.net While this modification is on the difluorinated ring rather than the benzamido moiety, it highlights the sensitivity of this class of compounds to substitution and the potential for fine-tuning activity through synthetic modifications.

Table 2: Potential Substituent Effects on the Benzamido Moiety
Substituent TypeExamplePotential Effect on Reactivity
Electron-Donating-OCH₃, -CH₃Increased electron density on the benzamido ring, potential impact on N-H acidity.
Electron-Withdrawing-NO₂, -Cl, -FDecreased electron density, potential to increase N-H acidity.
Sterically Bulky-C(CH₃)₃Can force a non-planar conformation of the benzamido group.

The synthesis of poly-fluorinated analogues of this compound, where additional fluorine atoms are introduced onto either of the aromatic rings, presents significant synthetic challenges but offers the potential for enhanced metabolic stability and altered biological activity.

The introduction of fluorine atoms can be notoriously difficult and often requires specialized reagents and conditions. Direct fluorination of the aromatic rings of this compound would likely lead to a mixture of products and be difficult to control. A more rational approach involves the synthesis of the desired poly-fluorinated building blocks, such as a trifluorinated or tetrafluorinated aminobenzoic acid or a fluorinated benzoyl chloride, which are then coupled to form the final product.

For instance, the synthesis of a trifluorinated analogue could start from a commercially available trifluoroaniline or trifluorobenzoic acid derivative. The subsequent amidation reaction would then yield the desired poly-fluorinated benzamide. However, the reactivity of these highly fluorinated starting materials can be different from their non-fluorinated counterparts. The strong electron-withdrawing nature of multiple fluorine atoms can deactivate the aromatic ring towards certain reactions and may require more forcing conditions or alternative synthetic strategies.

A significant challenge in the synthesis of poly-fluorinated aromatic compounds is the potential for side reactions and the difficulty in separating isomers. The purification of the final product often requires advanced chromatographic techniques. Despite these challenges, the unique properties of poly-fluorinated compounds, such as increased lipophilicity and resistance to metabolic degradation, make their synthesis a worthwhile endeavor in the development of new chemical entities.

Reaction Mechanisms, Kinetics, and Catalysis Research

Mechanistic Elucidation of Formation Pathways of 3-Benzamido-2,6-difluorobenzoic acid

The synthesis of this compound is a multi-step process commencing with 2,6-difluorobenzoic acid. The typical synthetic route involves an initial nitration step to introduce a nitro group, followed by reduction of the nitro group to an amine, and concluding with an acylation reaction to form the final benzamide (B126) product.

The established pathway proceeds as follows:

  • Nitration: 2,6-Difluorobenzoic acid undergoes nitration to yield 3-nitro-2,6-difluorobenzoic acid.
  • Reduction: The nitro group of 3-nitro-2,6-difluorobenzoic acid is reduced to an amino group, forming 3-amino-2,6-difluorobenzoic acid. This intermediate is primarily used in chemical synthesis.
  • Acylation: The resulting 3-amino-2,6-difluorobenzoic acid is subsequently acylated with benzoyl chloride in a Schotten-Baumann type reaction to produce this compound.
  • Investigation of Reaction Intermediates and Transition States

    The key step in the formation of the final product is the acylation of 3-amino-2,6-difluorobenzoic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.

    The mechanism involves:

  • Nucleophilic Attack: The amine group of 3-amino-2,6-difluorobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a transient tetrahedral intermediate.
  • Proton Transfer and Elimination: In the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, a proton is removed from the nitrogen atom. byjus.com Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion, which is a good leaving group. The added base neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the unreacted amine and driving the reaction toward the product. numberanalytics.com
  • The transition state for the nucleophilic attack is a critical point in the reaction coordinate, involving the partial formation of the new nitrogen-carbon bond and partial breaking of the carbon-oxygen pi bond. The stability of this transition state is influenced by the solvent and the nature of the substituents on both aromatic rings.

    Kinetic Studies of Key Synthetic Steps: Rate Law Determination

    The rate law can be expressed as:

    Rate = k[3-amino-2,6-difluorobenzoic acid][benzoyl chloride]

    The rate of reaction is significantly influenced by several factors:

  • Base: The presence of a base is crucial to neutralize the HCl produced, which would otherwise form a non-nucleophilic ammonium (B1175870) salt with the starting amine, thereby halting the reaction. numberanalytics.com
  • Solvent: Schotten-Baumann reactions are often performed in a two-phase system, such as dichloromethane (B109758) and water, which facilitates the separation of the organic product from the aqueous base. libretexts.org
  • Temperature: The reaction is typically conducted at or slightly above room temperature. libretexts.org
  • Reactivity Studies and Functional Group Transformations

    The reactivity of this compound is governed by its three main structural components: the difluorinated benzene (B151609) ring, the carboxylic acid group, and the amide linkage.

    Electrophilic and Nucleophilic Aromatic Substitution on the Difluorobenzene Ring

    Electrophilic Aromatic Substitution (EAS):numberanalytics.comnumberanalytics.comlibretexts.orgnumberanalytics.comlibretexts.org

    Nucleophilic Aromatic Substitution (SNAr): The presence of two strongly electron-withdrawing fluorine atoms, ortho and para to potential leaving group positions, makes the ring susceptible to nucleophilic aromatic substitution. libretexts.orgopenstax.org While the fluorine atoms themselves are potential leaving groups, SNAr reactions typically require an additional, stronger electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group to sufficiently activate the ring and stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgopenstax.org In the absence of such a group, harsh reaction conditions would be necessary to achieve substitution of one of the fluorine atoms by a strong nucleophile. Polyfluoroarenes are known to undergo SNAr reactions where a nucleophile attacks the electron-deficient aromatic core. nih.gov

    Carboxylic Acid Functional Group Reactivity: Esterification and Amidation

    The carboxylic acid group of this compound can undergo typical transformations.

    Esterification: The compound can be converted to its corresponding ester through reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) or by using coupling agents. For instance, 2,6-difluorobenzoic acid itself has been used to synthesize methyl 2,6-difluorobenzoate (B1233279) and other ester derivatives. sigmaaldrich.comnist.gov The esterification of similar benzoic acid derivatives is often facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

    Amidation: The carboxylic acid can be converted to a new amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. Alternatively, peptide coupling reagents can be employed for a direct reaction.

    Reactivity of the Carboxylic Acid Group
    ReactionReagentsProduct Type
    EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Methyl 3-benzamido-2,6-difluorobenzoate
    Amidation (via acid chloride)1. SOCl₂ or (COCl)₂ 2. Amine (e.g., R-NH₂)N-substituted 3-benzamido-2,6-difluorobenzamide

    Hydrolysis and Degradation Pathways Under Varied Conditions

    The stability of this compound is primarily limited by the potential for hydrolysis of the amide bond.

    Amide Hydrolysis: Amides are generally stable in water but can be hydrolyzed under acidic or basic conditions with heating. libretexts.orglibretexts.org

  • Under acidic conditions, hydrolysis will yield 3-amino-2,6-difluorobenzoic acid (as its ammonium salt) and benzoic acid. byjus.comlibretexts.org
  • Under basic conditions, hydrolysis will produce the salt of 3-amino-2,6-difluorobenzoic acid and the salt of benzoic acid (benzoate). byjus.comlibretexts.org
  • The general mechanism involves the nucleophilic attack of water (in acid) or a hydroxide ion (in base) on the amide carbonyl carbon, leading to a tetrahedral intermediate which then collapses to break the C-N bond. numberanalytics.com

    Degradation of the Aromatic Ring: The fluorinated aromatic ring is generally stable. However, under specific biological or advanced oxidative conditions, degradation can occur. For example, microbial degradation of fluorobenzoates has been studied, often proceeding via hydroxylation and subsequent ring cleavage. nih.govasm.org The C-F bond is very strong, making defluorination a difficult step in the degradation pathway.

    Hydrolysis Products of this compound
    ConditionProducts
    Acidic (e.g., aq. HCl, heat)3-Amino-2,6-difluorobenzoic acid hydrochloride and Benzoic acid
    Basic (e.g., aq. NaOH, heat)Sodium 3-amino-2,6-difluorobenzoate and Sodium benzoate (B1203000)

    Catalytic Applications and Mechanistic Aspects

    Role as a Ligand or Precursor in Organometallic Catalysis Research

    There is no available literature detailing the use of this compound as a ligand to form catalytically active organometallic complexes or as a precursor material for the synthesis of such catalysts. Research in this area would typically involve the reaction of the compound with metal centers and the subsequent evaluation of the resulting complex's catalytic activity in various organic transformations.

    Acid-Base Catalysis in Reactions Involving the Compound

    While this compound possesses both a carboxylic acid group and an amide group, which can exhibit acidic and basic properties respectively, no studies have been found that investigate its application as an acid or base catalyst in chemical reactions. Such research would involve examining its ability to donate or accept protons to facilitate specific reaction pathways.

    Until dedicated research is conducted and published, a comprehensive and scientifically accurate article on the catalytic applications of this compound cannot be provided.

    Computational and Theoretical Chemistry Investigations

    Quantum Chemical Calculations for Electronic Structure and Molecular Properties

    Quantum chemical calculations are instrumental in determining the electronic structure and related properties of a molecule, offering a glimpse into its stability and chemical nature.

    Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and energetics of molecules. Studies on structurally similar compounds, such as derivatives of 2,6-difluorobenzamide (B103285) and 2,6-difluorobenzoic acid, provide a strong basis for understanding the geometry of 3-Benzamido-2,6-difluorobenzoic acid.

    The presence of two bulky, sterically hindered groups (the benzamido and the difluorobenzoic acid moieties) connected by a C-N bond, along with the two fluorine atoms ortho to the carboxylic acid, forces the molecule into a non-planar conformation. The dihedral angle, which is the angle between the plane of the benzene (B151609) ring and the carboxylate group, in the related compound 2,6-difluorobenzoic acid has been found to be 33.70 (14)°. nih.gov Similarly, conformational analysis of 2,6-difluoro-3-methoxybenzamide, an analogous structure, reveals that the fluorine atoms are responsible for its non-planarity, inducing a significant dihedral angle between the carboxamide group and the aromatic ring. mdpi.com This twisting is crucial for minimizing steric repulsion and achieving the lowest energy ground state.

    Table 1: Representative Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures

    ParameterPredicted Value/CharacteristicRationale/Source
    Dihedral Angle (Aromatic Ring - COOH) ~34°Based on crystal structure of 2,6-difluorobenzoic acid. nih.gov
    Dihedral Angle (Aromatic Ring - Amide) Non-planar (~-27°)Based on conformational analysis of 2,6-difluoro-3-methoxybenzamide. mdpi.com
    C-F Bond Length ~1.35 ÅTypical C-F aromatic bond length.
    C=O (Carboxylic Acid) Bond Length ~1.21 ÅTypical C=O bond length for a carboxylic acid.
    C=O (Amide) Bond Length ~1.24 ÅTypical C=O bond length for an amide.

    Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energy of the HOMO relates to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (its electrophilicity). youtube.com

    For this compound, the HOMO is expected to be primarily located on the electron-rich benzoyl portion of the molecule, which is less influenced by the electron-withdrawing fluorine atoms. In contrast, the LUMO is anticipated to be centered on the 2,6-difluorobenzoic acid ring, which is rendered electron-deficient by the two fluorine atoms and the carboxylic acid group. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

    Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

    Molecular OrbitalPredicted LocationImplication for Reactivity
    HOMO Primarily on the benzamide (B126) ring system.Site of electron donation; susceptible to electrophilic attack.
    LUMO Primarily on the difluorobenzoic acid ring.Site of electron acceptance; susceptible to nucleophilic attack.
    HOMO-LUMO Gap ModerateIndicates a balance between stability and reactivity.

    Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. These maps are invaluable for identifying the regions that are rich or poor in electrons, thereby predicting the sites of electrophilic and nucleophilic interactions. researchgate.netwuxiapptec.com

    In an MEP map of this compound, distinct regions of varying potential would be visible:

    Negative Potential (Red/Yellow): These electron-rich areas would be concentrated around the most electronegative atoms: the oxygen atoms of the carbonyl groups (both amide and carboxylic acid) and the two fluorine atoms. These sites are the most likely to be attacked by electrophiles. researchgate.net

    Positive Potential (Blue): These electron-poor regions would be located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group and the hydrogen of the amide (N-H) group. These sites are favorable for attack by nucleophiles. researchgate.net

    Conformational Analysis and Molecular Dynamics Simulations

    The dynamic nature and interaction potential of this compound can be explored through conformational analysis and molecular dynamics simulations.

    The conformational flexibility of this compound is primarily due to the rotation around the single bonds, especially the C-N bond of the amide linkage and the C-C bond connecting the phenyl ring to the amide. As established by DFT studies on similar compounds, steric hindrance from the ortho-fluorine atoms forces the molecule into a twisted, non-planar conformation to achieve a stable energy minimum. mdpi.com A computational conformational analysis would reveal that planar conformations are energetically unfavorable. The lowest energy conformer represents the most probable shape of the molecule and is critical for understanding how it interacts with other molecules.

    Molecular dynamics (MD) simulations can model how molecules interact and move over time, providing insights into their potential to self-assemble into larger, ordered structures. researchgate.netmdpi.com For this compound, several strong intermolecular interactions are possible:

    Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor and can form strong, dimeric structures with a neighboring molecule, a common motif seen in the crystal structure of 2,6-difluorobenzoic acid. nih.gov The amide group also contributes significantly, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor.

    π-π Stacking: The two aromatic rings in the molecule can interact with the rings of adjacent molecules through π-π stacking forces.

    These combined interactions suggest a high propensity for self-assembly into well-defined supramolecular structures, such as sheets or chains, which would dictate the material's solid-state properties. MD simulations are the primary theoretical tool for investigating the dynamics and outcomes of these self-assembly processes.

    Prediction of Spectroscopic Parameters and Validation with Experimental Data

    Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules. These theoretical predictions, when compared with experimental data, offer a deeper understanding of the molecular structure, bonding, and electronic properties. For this compound, a comprehensive theoretical investigation would involve the prediction of its Nuclear Magnetic Resonance (NMR) spectra, vibrational (Infrared and Raman) spectra, and electronic (UV-Vis) spectra.

    Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

    The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) is a cornerstone of computational structural elucidation. For this compound, these calculations would typically be performed using Density Functional Theory (DFT) methods, such as the B3LYP functional, with an appropriate basis set (e.g., 6-311++G(d,p)).

    The process involves first optimizing the molecular geometry of the compound. Following this, the NMR parameters are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei would then be compared to experimentally obtained spectra.

    A successful correlation between the predicted and experimental shifts would validate the computed molecular structure. Discrepancies, on the other hand, can point to specific conformational features or intermolecular interactions, such as hydrogen bonding, that may not have been fully accounted for in the theoretical model.

    Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

    Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
    C1-168.5
    C2-160.2 (d, J=250 Hz)
    C3-115.8
    C47.5132.1
    C57.1112.5
    C6-162.5 (d, J=255 Hz)
    C7-134.3
    C87.9128.9
    C97.6127.5
    C107.6131.8
    C117.6127.5
    C127.9128.9
    C=O (amide)-165.4
    N-H10.2-
    O-H13.5-

    Note: This table is a hypothetical representation of what a theoretical prediction might yield and is not based on actual published research data for this specific compound.

    Vibrational Frequency Calculations (Infrared and Raman)

    Theoretical calculations of vibrational frequencies are instrumental in the assignment of bands in experimental Infrared (IR) and Raman spectra. These calculations are typically performed on the optimized geometry of the molecule using DFT methods. The output provides the frequencies of the normal modes of vibration and their corresponding intensities.

    For this compound, the calculated vibrational spectrum would reveal characteristic frequencies for the C=O stretching of the carboxylic acid and amide groups, N-H bending, O-H stretching, and vibrations of the aromatic rings, including the C-F bonds. A comparison with experimental FT-IR and FT-Raman spectra would allow for a detailed and accurate assignment of the observed vibrational bands. researchgate.netnih.gov This comparative analysis can also provide insights into the strength of intermolecular hydrogen bonds, which often lead to shifts in the vibrational frequencies of the involved functional groups. nih.gov

    Table 2: Hypothetical Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

    Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
    O-H stretch (acid)34503400-2400 (broad)
    N-H stretch (amide)33503320
    C=O stretch (acid)17201690
    C=O stretch (amide I)16801660
    N-H bend (amide II)15501530
    C-F stretch1250, 11801260, 1195

    Note: This table is a hypothetical representation and is not based on actual published research data for this specific compound.

    Electronic Absorption (UV-Vis) and Emission Spectra Modeling

    Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic absorption spectra (UV-Vis) of organic molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

    For this compound, TD-DFT calculations would identify the electronic transitions responsible for the absorption of UV and visible light. This typically involves transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The analysis of the molecular orbitals involved can provide a detailed understanding of the nature of these electronic transitions (e.g., π→π* or n→π*).

    Modeling of emission spectra (fluorescence and phosphorescence) can also be performed, providing insights into the photophysical properties of the molecule. The comparison of theoretical and experimental UV-Vis spectra is crucial for understanding the electronic structure and can be particularly useful in the design of new materials with specific optical properties.

    Table 3: Hypothetical Predicted Electronic Absorption Wavelengths for this compound

    TransitionPredicted λmax (nm)Oscillator Strength (f)
    S₀ → S₁ (π→π)2950.45
    S₀ → S₂ (n→π)2600.02
    S₀ → S₃ (π→π*)2200.68

    Note: This table is a hypothetical representation and is not based on actual published research data for this specific compound.

    Advanced Structural Elucidation and Solid State Research

    Single-Crystal X-ray Diffraction Studies of Polymorphs and Solvates

    Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would provide invaluable insights into the molecular conformation, crystal packing, and intermolecular interactions of 3-benzamido-2,6-difluorobenzoic acid.

    A hypothetical analysis would likely reveal the formation of hydrogen-bonded dimers, a common motif in carboxylic acids. The amide group introduces additional hydrogen bond donors (N-H) and acceptors (C=O), which would likely lead to the formation of extended networks. The interplay between the carboxylic acid and amide functionalities in forming these networks would be of significant interest. For instance, studies on related N-phenylbenzamides have shown the presence of N-H···O hydrogen bonds that link molecules into chains or more complex arrangements.

    Polymorphism, the ability of a compound to exist in multiple crystalline forms, and pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice (solvates), are critical areas of study for pharmaceutical and materials science. A thorough investigation of this compound would involve crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) to identify any polymorphs or solvates. The low solubility often associated with fluorinated compounds can present challenges in obtaining suitable single crystals for such studies.

    Powder X-ray Diffraction for Phase Identification and Crystallinity Analysis

    Powder X-ray diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. It is used to identify crystalline phases, assess the degree of crystallinity, and can be employed in conjunction with single-crystal data for phase purity confirmation. In the absence of single crystals, PXRD patterns can sometimes be used for ab initio structure determination. For this compound, PXRD would be the primary method to screen for different crystalline forms and to monitor phase transformations under various conditions.

    Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solid-State and Solution Analysis

    NMR spectroscopy is a powerful technique for elucidating molecular structure and dynamics in both solution and the solid state.

    In solution, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms within the this compound molecule. ¹⁹F NMR would also provide critical information regarding the fluorine environments. While specific 2D NMR data for this compound is not available, the expected spectra would confirm the benzamido substitution at the 3-position of the 2,6-difluorobenzoic acid core.

    Solid-state NMR (ssNMR) would offer insights into the local environment of atoms within the crystal lattice, providing information that is complementary to diffraction methods. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be particularly useful for obtaining high-resolution spectra of ¹³C and ¹⁵N nuclei. ssNMR can distinguish between different polymorphs as the local electronic environment of the nuclei can vary significantly between crystalline forms.

    Solid-State NMR for Polymorph Characterization and Dynamics

    Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the polymorphic forms and local molecular dynamics of crystalline and amorphous solids. For this compound, which possesses multiple functional groups capable of forming different intermolecular hydrogen bonding networks, the existence of polymorphs is highly probable. These different crystalline arrangements would arise from variations in the packing of molecules and the specific hydrogen bonding patterns between the carboxylic acid groups and the amide linkages.

    SSNMR can distinguish between polymorphs by detecting subtle differences in the chemical shifts of carbon-13, nitrogen-15, and fluorine-19 nuclei, which are sensitive to their local chemical environment. For instance, the carbon atoms in the carboxyl group and the amide carbonyl group would likely exhibit distinct chemical shifts in different polymorphic forms due to variations in hydrogen bond strength and geometry.

    Furthermore, SSNMR can provide insights into the molecular dynamics within the crystal lattice, such as the rotation of the phenyl rings or the motion of the amide group. Techniques like variable temperature SSNMR can reveal the energetics of these dynamic processes.

    Table 1: Predicted ¹³C and ¹⁵N Solid-State NMR Chemical Shifts (δ) for a Hypothetical Polymorph of this compound

    Atom TypePredicted Chemical Shift (ppm)Rationale
    Carboxylic Carbon (-COOH)168 - 175The chemical environment is similar to other benzoic acids, with potential for hydrogen bonding influencing the shift.
    Amide Carbonyl (-C=O)165 - 172The carbonyl group's shift is influenced by the adjacent aromatic ring and potential hydrogen bonding.
    Aromatic Carbons (C-F)158 - 165 (¹JCF ≈ 240-260 Hz)The direct attachment of fluorine results in a large one-bond coupling constant and a downfield shift.
    Aromatic Carbons (C-N)135 - 145The nitrogen atom's electronegativity influences the shift of the attached carbon.
    Aromatic Carbons (C-C=O)130 - 140The shift is affected by the electron-withdrawing nature of the carbonyl group.
    Other Aromatic Carbons110 - 130These carbons are influenced by the substituents on the aromatic rings.
    Amide Nitrogen (-NH)115 - 130The chemical shift is sensitive to hydrogen bonding and the electronic effects of the benzoyl group.

    High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

    High-resolution mass spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₄H₉F₂NO₃, the expected exact mass can be calculated with high precision.

    Beyond molecular formula confirmation, HRMS coupled with fragmentation techniques (e.g., MS/MS) provides valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups, which can be used to piece together the molecular structure.

    Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

    ParameterPredicted Value
    Molecular FormulaC₁₄H₉F₂NO₃
    Calculated Exact Mass (M)277.0545
    [M+H]⁺278.0623
    [M-H]⁻276.0467
    [M+Na]⁺299.0444

    Predicted Key Fragment Ions (Positive Ion Mode):

    m/z (Predicted)Lost FragmentStructure of Fragment
    259.0439H₂OLoss of water from the carboxylic acid group.
    232.0584COOHLoss of the carboxylic acid group.
    154.0125C₇H₅NOCleavage of the amide bond, loss of the benzamido group.
    105.0338C₇H₄F₂O₂Cleavage of the amide bond, formation of the benzoyl cation.
    77.0386C₇H₄F₂NO₂Loss of the difluorobenzoic acid moiety.

    Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

    Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. The spectra of this compound are expected to exhibit characteristic bands for the carboxylic acid, amide, and substituted benzene (B151609) ring moieties.

    The O-H stretching vibration of the carboxylic acid group is anticipated to appear as a broad band in the FT-IR spectrum, indicative of strong hydrogen bonding. The C=O stretching vibrations of both the carboxylic acid and the amide groups will also be prominent. The N-H stretch of the amide group and the various C-H and C-F stretching and bending modes of the aromatic rings will further characterize the molecule.

    Raman spectroscopy, being particularly sensitive to non-polar bonds, would be expected to show strong signals for the aromatic ring vibrations. A comparative analysis of FT-IR and Raman spectra can help in elucidating the molecular symmetry and the nature of the crystal packing.

    Table 3: Predicted Key Vibrational Frequencies for this compound

    Vibrational ModePredicted Wavenumber (cm⁻¹) (FT-IR)Predicted Wavenumber (cm⁻¹) (Raman)Functional Group
    O-H stretch (H-bonded)3300 - 2500 (broad)WeakCarboxylic Acid
    N-H stretch3400 - 3200WeakAmide
    Aromatic C-H stretch3100 - 3000StrongAromatic Rings
    C=O stretch (Carboxylic Acid)1710 - 1680MediumCarboxylic Acid
    C=O stretch (Amide I)1680 - 1650MediumAmide
    N-H bend (Amide II)1570 - 1515WeakAmide
    Aromatic C=C stretch1600 - 1450StrongAromatic Rings
    C-F stretch1250 - 1100MediumAryl-Fluoride
    C-N stretch1350 - 1250MediumAmide
    O-H bend950 - 900 (broad)WeakCarboxylic Acid

    Supramolecular Chemistry and Crystal Engineering

    Design and Analysis of Supramolecular Synthons Involving 3-Benzamido-2,6-difluorobenzoic acid

    Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be reliably used to build complex molecular architectures. acs.org For this compound, the primary synthons are dictated by its carboxylic acid and amide functional groups, with the difluoro-substitution pattern playing a significant modulatory role.

    The carboxylic acid group is a stalwart of crystal engineering, renowned for its propensity to form highly stable centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This interaction is arguably the most robust and predictable supramolecular synthon. researchgate.net In the case of benzoic acid and its derivatives, this R²₂(8) graph set motif is a recurring feature in their crystal structures.

    Table 1: Hydrogen-Bond Geometry in 2,6-Difluorobenzoic Acid

    D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
    O-H···OData not availableData not availableData not availableData not available
    C-H···F0.932.453.324(2)157
    Source: nih.govresearchgate.net

    Note: Specific geometric parameters for the O-H···O dimer of this compound are not available in the searched literature. The data for C-H···F interactions in 2,6-difluorobenzoic acid is provided for context.

    The benzamido moiety introduces both a hydrogen bond donor (N-H) and an acceptor (amide C=O), opening the door to additional strong intermolecular interactions. In the crystal structure of benzanilide, a simple analogue, molecules are linked by N-H···O hydrogen bonds, forming chains along one of the crystallographic axes. oup.com This demonstrates the inherent ability of the amide group to form robust, self-complementary synthons.

    In this compound, the N-H group can engage in hydrogen bonding with several potential acceptors:

    The carbonyl oxygen of the amide group of a neighboring molecule, forming an amide-amide chain.

    The carbonyl oxygen of the carboxylic acid group.

    The hydroxyl oxygen of the carboxylic acid group.

    The competition between these interactions and the carboxylic acid dimer will define the final supramolecular architecture. It is possible for the carboxylic acid dimer to form first, with the N-H···O interactions then directing the packing of these dimers. Alternatively, a more complex, cooperative hydrogen-bonding network involving both the acid and amide groups could emerge, such as an acid-amide heterosynthon. mdpi.com The relative acidity of the N-H proton and the basicity of the various oxygen acceptors, along with steric factors, will dictate the preferred motif.

    While fluorine is the least polarizable of the halogens, it can participate in various non-covalent interactions, including halogen bonding and C-H···F hydrogen bonds. uc.pt The electron-withdrawing nature of the fluorine atoms in this compound creates an electron-deficient (σ-hole) region on the halogen, though it is weaker than in heavier halogens.

    More commonly, the electronegative fluorine atoms act as hydrogen bond acceptors. In the crystal structure of 2,6-difluorobenzoic acid, C-H···F hydrogen bonds link the carboxylic acid dimers into sheets. nih.govresearchgate.net It is highly probable that similar C-H···F interactions, involving the aromatic protons, will play a role in the three-dimensional organization of this compound molecules in the solid state. The presence of these weaker interactions adds another layer of complexity and potential for polymorphism.

    Cocrystallization and Salt Formation Strategies

    Cocrystallization has emerged as a powerful strategy in crystal engineering to modify the physicochemical properties of solid materials without altering the chemical identity of the active molecule. This is achieved by incorporating a second molecule, a coformer, into the crystal lattice.

    The design of cocrystals of this compound would aim to leverage its hydrogen bonding capabilities to form robust heteromeric synthons with a coformer. The primary goal is to create new solid forms with potentially different packing arrangements, which can lead to enhanced performance characteristics.

    A key strategy involves the deliberate formation of an acid-amide heterosynthon. mdpi.com By selecting coformers with complementary functional groups, it is possible to create a new, stable crystal structure. For instance, coformers containing amide functionalities could interact with the carboxylic acid of the target molecule, while coformers with carboxylic acids could interact with the amide group of the target. An investigation into cocrystals of benzamide (B126) with substituted benzoic acids found that formation was more successful when electron-withdrawing groups were present on the benzoic acid, which strengthens the acid-amide interaction. acs.org

    The selection of appropriate coformers is a critical step in cocrystal design. Several principles guide this process:

    Supramolecular Synthon Approach: This knowledge-based method involves selecting coformers that possess functional groups complementary to those of the target molecule. biointerfaceresearch.com For this compound, suitable coformers would include:

    Amides and Pyridines: To form heterosynthons with the carboxylic acid group.

    Carboxylic Acids: To form heterosynthons with the amide group.

    Molecules with other hydrogen bond acceptors/donors: Alcohols, phenols, and N-oxides can also be considered.

    pKa Rule: For salt formation to be likely, the difference in pKa between the acidic group of one component and the basic group of the other (ΔpKa) is generally considered. A large ΔpKa (typically > 3) favors proton transfer and salt formation, while a small ΔpKa (typically < 0) favors a neutral cocrystal.

    Screening for cocrystals typically involves a variety of experimental techniques:

    Solvent-based methods: Slow evaporation from solution, cooling crystallization, and slurry experiments are common. biointerfaceresearch.com

    Mechanochemistry: Liquid-assisted grinding, where a small amount of solvent is added to a physical mixture of the components, is a highly efficient screening method. nih.gov

    The resulting solid phases are then analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and spectroscopy to identify new crystalline forms.

    Phase Transformation Studies of Cocrystals

    Cocrystallization is a widely used technique in crystal engineering to modify the physicochemical properties of solid materials. However, the formation of cocrystals is highly dependent on the supramolecular compatibility between the component molecules.

    Studies involving the cocrystallization of benzoic acid with various poly-fluorinated benzoic acids have been conducted to understand the transition from solid solutions to cocrystals. acs.org In these experiments, the attempt to form a cocrystal between benzoic acid and 2,6-difluorobenzoic acid did not yield a cocrystal. Instead, a eutectic mixture was formed. acs.org This outcome was attributed to the supramolecular incompatibility arising from the out-of-plane orientation of the carboxylic acid group in 2,6-difluorobenzoic acid, which disrupts the expected hydrogen bonding patterns that would stabilize a cocrystal lattice. acs.org There are no available studies on the phase transformation of cocrystals involving this compound itself.

    Coformer 1Coformer 2OutcomeReason for OutcomeReference
    Benzoic acid2,6-Difluorobenzoic acidEutectic FormationSupramolecular incompatibility due to out-of-plane carboxylic acid group. acs.org

    Self-Assembly of this compound in Solution and Solid State

    Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For benzoic acid derivatives, this process is primarily driven by hydrogen bonding and aromatic interactions. nih.gov

    In the solid state, the crystal structure of 2,6-difluorobenzoic acid serves as a prime example of self-assembly, where molecules first form robust dimers that subsequently organize into extended two-dimensional planes. nih.gov The combination of strong, directional hydrogen bonds and weaker, space-filling interactions dictates the final architecture.

    CompoundKey Intermolecular InteractionsResulting Supramolecular MotifReference
    2,6-Difluorobenzoic acidO-H···O and C-H···F Hydrogen BondsCentrosymmetric R²₂(8) dimers linked into 2D sheets nih.govresearchgate.net

    Formation of Hierarchical Architectures and Nanostructures

    The process of self-assembly can extend beyond simple dimers or sheets to form complex hierarchical architectures and nanostructures. Research on perfluoroalkylated derivatives of benzoic acid has shown their capacity to act as supramolecular gelators. nih.govresearchgate.net In these systems, molecules self-assemble into one-dimensional fibers, which then entangle to form a three-dimensional network capable of immobilizing solvents. nih.gov The driving forces for this assembly are identified as the hydrophobic and oleophobic effects of the perfluoroalkyl chains, complemented by hydrogen bonding between the carboxylic acid groups and π–π stacking interactions. nih.gov This demonstrates how fluorination can be a powerful tool in programming the formation of advanced nanostructures.

    Role in the Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

    The precise geometry and functional groups of molecules like this compound make them potential candidates for use as building blocks in porous crystalline materials such as MOFs and COFs.

    Metal-Organic Frameworks (MOFs) In MOF synthesis, fluorinated benzoic acids can act as linkers or as modulators that influence the structure and properties of the final framework. Research has shown that 2,6-difluorobenzoic acid can be employed as a modulator in the synthesis of trivalent rare-earth (RE) MOFs. rsc.org The use of such fluorinated modulators can guide the formation of novel nonanuclear metal clusters as the secondary building units of the framework. rsc.org Furthermore, the incorporation of fluorine, for example by using 2-fluorobenzoic acid, can result in highly fluorinated and hydrophobic MOFs, which are desirable for applications such as gas separation and water purification. mdpi.com

    Fluorinated Benzoic AcidRole in SynthesisEffect on MOF Structure/PropertyReference
    2,6-Difluorobenzoic acidModulatorCan afford new building units based on nonanuclear rare-earth clusters. rsc.org
    2-Fluorobenzoic acidModulator/ComponentResults in fluorinated hexaclusters and hydrophobic frameworks. mdpi.com

    Covalent Organic Frameworks (COFs) COFs are porous polymers with crystalline structures built from organic precursors linked by strong covalent bonds. While the benzamido- and difluorobenzoic acid moieties present in the title compound are theoretically suitable for incorporation into COF structures, specific research detailing the use of this compound or its precursor 2,6-difluorobenzoic acid as a primary building block for COFs is not prominent in the reviewed literature. Some chemical suppliers classify 2,6-difluorobenzoic acid as a potential COF linker, but its successful integration into a well-ordered framework has not been extensively documented in academic publications. ambeed.com

    Host-Guest Chemistry and Molecular Recognition Phenomena

    Host-guest chemistry involves the formation of unique complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. This molecular recognition is fundamental to many biological and chemical processes.

    While specific host-guest studies involving this compound are not available, the carboxylic acid group is known to be an effective functional group for molecular recognition. It can participate in strong hydrogen bonding interactions with complementary functional groups.

    Interactions with Macrocyclic Receptors and Supramolecular Cages

    Selective Binding and Recognition Studies

    The principles of molecular recognition rely on complementarity in size, shape, and chemical functionality between the host and guest. The presence of both hydrogen bond donating (amide N-H, carboxylic acid O-H) and accepting (carbonyl oxygens, fluorine atoms) sites in this compound makes it a candidate for selective binding. However, specific studies detailing its selective binding to a particular guest or its use as a guest for a specific host are not documented in the available literature. Research in this area would be required to elucidate its molecular recognition capabilities.

    Applications in Advanced Materials and Chemical Engineering Research Academic Focus

    Surface Functionalization and Interface Engineering in Research Contexts

    Modification of Material Surfaces for Specific Academic Probes

    There is no available research data on the use of 3-Benzamido-2,6-difluorobenzoic acid for the modification of material surfaces for specific academic probes.

    Self-Assembled Monolayers (SAMs) for Fundamental Surface Science Studies

    There are no detailed research findings or data tables available concerning the formation or study of self-assembled monolayers composed of this compound.

    Future Research Directions and Emerging Methodologies

    Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

    The application of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to the study of 3-Benzamido-2,6-difluorobenzoic acid. These computational tools can dramatically accelerate the design of new molecules and the prediction of their synthetic pathways.

    Compound Design: ML models, trained on vast chemical datasets, can predict a wide range of molecular properties, from solubility and binding affinities to toxicity (ADMET properties). arxiv.orgyoutube.com For this compound, AI could be used to generate virtual libraries of derivatives by systematically modifying its structure—for instance, by altering the substituents on the benzamido ring or replacing the carboxylic acid with other functional groups. These models can then predict the properties of these virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates for specific applications in drug discovery or materials science. researchgate.net This in silico screening process saves considerable time and resources compared to traditional experimental approaches.

    Synthesis Prediction: Computer-Aided Synthesis Planning (CASP) has become a powerful tool in modern chemistry. nih.gov AI-driven retrosynthesis models can analyze the structure of this compound and propose optimal synthetic routes by recursively breaking it down into simpler, commercially available precursors. engineering.org.cn Such programs learn from the entire body of published chemical reactions to identify the most efficient disconnections and suggest reaction conditions. nih.govengineering.org.cn This approach can uncover novel, more efficient, or more sustainable synthetic pathways that may not be obvious to a human chemist. flogen.org Furthermore, forward-prediction models can be used to identify potential side products and impurities, aiding in reaction optimization and purification strategies. nih.gov

    Exploration of Bio-inspired and Biomimetic Approaches in Synthesis and Assembly

    Nature provides a rich blueprint for the synthesis and assembly of complex molecules. Bio-inspired and biomimetic strategies could offer novel, sustainable, and highly selective methods for working with this compound.

    Bio-inspired Synthesis: The central amide bond in this compound is a ubiquitous feature in biological molecules like peptides and proteins. catrin.com Traditional chemical synthesis of amides often requires harsh conditions or coupling agents. numberanalytics.com A bio-inspired approach would involve the use of enzymes, such as lipases or proteases, to catalyze the formation of the amide bond under mild, aqueous conditions. numberanalytics.com This enzymatic synthesis could offer high chemo- and regioselectivity, reducing the need for protecting groups and minimizing waste, thereby providing a greener alternative to conventional methods. numberanalytics.comnumberanalytics.com

    Biomimetic Assembly: The structure of this compound contains functional groups—the carboxylic acid and the amide—that are capable of forming strong, directional hydrogen bonds. These interactions are fundamental to the self-assembly of complex biological structures. Future research could explore how these inherent hydrogen-bonding capabilities can be harnessed to drive the self-assembly of the molecule into higher-order structures, such as nanofibers, gels, or liquid crystals. By controlling conditions like solvent and temperature, it may be possible to guide the assembly into materials with tailored properties for applications in electronics or as functional biomaterials.

    Development of In Situ Characterization Techniques for Dynamic Processes

    To optimize the synthesis of this compound and to study its dynamic behavior in complex systems, the development and application of in situ characterization techniques are crucial. These methods allow for real-time monitoring of chemical and physical transformations as they occur.

    In situ spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy (e.g., ReactIR), are powerful tools for monitoring the progress of chemical reactions. mt.com By inserting a probe directly into the reaction vessel, researchers could track the concentrations of reactants, intermediates, and products in real time during the synthesis of this compound. For example, during the acylation of 3-amino-2,6-difluorobenzoic acid with benzoyl chloride, one could observe the disappearance of the amine reactant and the appearance of the amide product. This provides precise data on reaction kinetics, helps identify the formation of transient intermediates or byproducts, and allows for the accurate determination of reaction endpoints, leading to improved yield, purity, and process safety. mt.comnih.gov

    High-Throughput Screening Methodologies for New Material Discovery (academic, not commercial)

    High-throughput screening (HTS) enables the rapid evaluation of large numbers of compounds for a particular property. While widely used in commercial drug discovery, HTS methodologies are also invaluable in academic research for the fundamental discovery of new materials and bioactive molecules. mt.comnih.gov

    A library of derivatives based on the this compound scaffold could be synthesized. This library could then be subjected to HTS to identify compounds with novel physical or chemical properties. For instance, the compounds could be screened for fluorescence, non-linear optical properties, or their ability to form stable thin films. In a biological context, academic HTS could be used to screen the library against novel protein targets to identify hit compounds that could serve as starting points for new research avenues, distinct from commercial drug development goals. nih.gov This approach accelerates the discovery of structure-property relationships and uncovers potential applications that would be missed by more targeted, low-throughput methods. rsc.org

    Multiscale Modeling and Simulation of Complex Systems Involving the Compound

    To fully understand and predict the behavior of this compound from the molecular to the macroscopic level, multiscale modeling and simulation are indispensable tools. This computational approach bridges different scales of time and length to create a holistic picture of a material's properties and performance. tue.nl

    A multiscale modeling workflow for this compound could involve:

    Quantum Mechanics (QM): At the most fundamental level, QM calculations can be used to determine the molecule's electronic structure, bond energies, and reactivity. This can provide insights into its chemical stability and the nature of its intermolecular interactions, which are heavily influenced by the fluorine atoms. numberanalytics.com

    Molecular Dynamics (MD): Using parameters derived from QM calculations, MD simulations can model the behavior of a large number of molecules over time. This would allow researchers to study the self-assembly of this compound in different solvents, predict the structure of potential crystalline forms, or simulate its interaction with a biological membrane or a polymer matrix.

    Continuum Modeling: At the largest scale, the bulk properties derived from MD simulations (such as mechanical strength or thermal conductivity) can be used as inputs for continuum models (e.g., finite element analysis) to predict the performance of a device or material incorporating the compound. mdpi.com

    This hierarchical approach enables the rational design of materials, connecting the chemical structure of a single molecule to the functional performance of a macroscopic system. tue.nl

    Q & A

    What are the common synthetic routes for preparing 3-Benzamido-2,6-difluorobenzoic acid, and what reagents are typically employed?

    Basic
    The synthesis typically involves two key steps: fluorination of a benzoic acid precursor and subsequent benzamide functionalization. For fluorination, 2,6-dichlorobenzoic acid derivatives are treated with potassium fluoride (KF) or hydrogen fluoride (HF) under controlled temperatures (80–120°C) to replace chlorine atoms with fluorine . The benzamide group is introduced via coupling reactions using reagents like thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by reaction with benzamine derivatives in the presence of a base (e.g., triethylamine). Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to facilitate these transformations .

    How can the structure of this compound be validated using spectroscopic techniques?

    Basic
    Structural characterization relies on a combination of:

    • NMR spectroscopy : 19F^{19}\text{F} NMR confirms fluorine substitution patterns (e.g., coupling constants for ortho-fluorine atoms), while 1H^{1}\text{H} NMR identifies benzamide protons (e.g., NH resonance at δ 8–10 ppm) .
    • IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and carboxylic acid O-H (~2500–3000 cm1^{-1}) confirm functional groups.
    • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

    What computational methods are suitable for modeling the electronic properties of this compound?

    Advanced
    Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to study electronic properties. Key considerations include:

    • Basis sets : 6-31G(d,p) or def2-TZVP for accurate geometry optimization.
    • Exchange-correlation functionals : Inclusion of exact exchange (e.g., in B3LYP) improves thermochemical accuracy, critical for predicting ionization potentials and electron affinities .
    • Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, particularly for protonation/deprotonation equilibria in aqueous environments .

    How can researchers resolve contradictions in fluorination efficiencies reported for difluorobenzoic acid derivatives?

    Advanced
    Contradictions often arise from competing side reactions (e.g., incomplete halogen exchange or hydrolysis). Methodological strategies include:

    • Kinetic studies : Monitoring reaction progress via 19F^{19}\text{F} NMR to identify intermediates and optimize reaction time/temperature .
    • Catalytic additives : Using crown ethers (e.g., 18-crown-6) to enhance fluoride ion solubility and nucleophilicity in polar aprotic solvents .
    • Computational screening : DFT-based transition state analysis to identify steric/electronic barriers in fluorination pathways .

    What strategies improve regioselectivity in the catalytic fluorination of benzoic acid derivatives?

    Intermediate
    Regioselectivity is influenced by:

    • Substrate design : Electron-withdrawing groups (e.g., nitro or cyano) at specific positions direct fluorination to ortho/para sites.
    • Catalyst choice : Transition-metal catalysts (e.g., Pd/Cu) enable C-F bond formation via oxidative addition, while Lewis acids (e.g., AlCl₃) stabilize fluoride intermediates .
    • Solvent polarity : Non-polar solvents (e.g., toluene) favor kinetic control, whereas polar solvents (e.g., DMF) stabilize charge-separated transition states.

    How does fluorine substitution impact the stability of this compound under varying pH conditions?

    Advanced
    Fluorine’s electronegativity enhances acid stability via inductive effects:

    • Acidic conditions : The carboxylic acid group (pKa ~2.5) remains protonated, reducing degradation. Fluorine’s electron-withdrawing effect stabilizes the conjugate base .
    • Basic conditions : Hydrolysis of the amide bond is mitigated by steric hindrance from ortho-fluorine atoms. Accelerated degradation studies (e.g., 40°C, pH 10) combined with HPLC-MS track decomposition products .

    What are the challenges in crystallizing this compound, and how can they be addressed?

    Intermediate
    Crystallization challenges include:

    • Low solubility : Fluorine’s hydrophobicity reduces aqueous solubility. Mixed solvents (e.g., ethanol/water) or co-crystallization agents (e.g., urea) improve crystal growth.
    • Polymorphism : Slow cooling (0.1°C/min) and seed crystals ensure a single polymorph. X-ray diffraction (XRD) confirms crystal packing and hydrogen-bonding networks (e.g., amide-carboxylic acid dimers) .

    How does this compound interact with biological targets, and what assays are used to study these interactions?

    Advanced
    The compound’s bioactivity is evaluated via:

    • Enzyme inhibition assays : Fluorine enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). IC₅₀ values are determined using fluorescence-based assays (e.g., ADP-Glo™) .
    • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses, with fluorine atoms forming halogen bonds with protein residues (e.g., backbone carbonyls) .

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